An In-depth Technical Guide to the Chemical and Physical Properties of DL-Norvaline
An In-depth Technical Guide to the Chemical and Physical Properties of DL-Norvaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of DL-norvaline. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this non-proteinogenic amino acid. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies, and includes visualizations of relevant biological pathways and experimental workflows.
Chemical and Physical Properties
DL-norvaline, a straight-chain amino acid and an isomer of valine, is of significant interest in various research fields due to its biological activities, including its role as an arginase inhibitor. A summary of its fundamental properties is presented below.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 117.15 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | [1][3][5] |
| Melting Point | ≥300 °C (decomposes)[3][5][6], 303 °C | [3][5][6] |
| Boiling Point | 222.9 ± 23.0 °C (Predicted) | [6] |
| Density | 1.200 g/cm³ (estimate) | [6] |
Solubility and Acidity
| Property | Value | Source(s) |
| Water Solubility | 83.9 g/L, 50 mg/mL (426.80 mM; with sonication)[1], 1 g/10 mL (at 18 °C)[6] | [1][6] |
| pKa₁ (-COOH) | 2.36 (at 25 °C) | [6] |
| pKa₂ (-NH₃⁺) | 9.72 (at 25 °C) | [6] |
Spectroscopic Data
| Property | Description | Source(s) |
| ¹H-NMR (D₂O) | δ (ppm): 3.736 (t), 1.835 (m), 1.397 (m), 0.952 (t) | [7] |
| Mass Spectrum (EI) | Major fragments (m/z): 74, 41, 27 | [8] |
Experimental Protocols
This section outlines the methodologies for determining the key physical and chemical properties of DL-norvaline.
Melting Point Determination
The melting point of DL-norvaline is determined using the capillary melting point method.
Protocol:
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A small, dry sample of DL-norvaline is finely powdered.
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The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
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The sample is heated at a controlled rate. For a preliminary determination, a rapid heating rate (e.g., 10-20 °C/min) can be used to find an approximate melting range.
-
For an accurate measurement, the apparatus is heated to a temperature approximately 20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C/min.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range. Due to decomposition at its high melting point, a sharp melting point may not be observed.
Aqueous Solubility Determination
The solubility of DL-norvaline in water can be determined using a shake-flask method followed by quantification.
Protocol:
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An excess amount of DL-norvaline is added to a known volume of deionized water in a sealed container.
-
The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, the suspension is allowed to stand to let undissolved solid settle.
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A sample of the supernatant is carefully withdrawn and filtered through a 0.22 µm syringe filter to remove any remaining solid particles.
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The concentration of DL-norvaline in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection after derivatization.
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A standard calibration curve is prepared using known concentrations of DL-norvaline to quantify the amount in the saturated solution.
pKa Determination by Potentiometric Titration
The acid dissociation constants (pKa values) of DL-norvaline are determined by acid-base titration.
Protocol:
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A known concentration of DL-norvaline is dissolved in deionized water.
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The solution is placed in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
A calibrated pH electrode is immersed in the solution.
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The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate both the carboxyl and amino groups fully.
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The resulting acidic solution is then titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.
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The pH of the solution is recorded after each addition of the base.
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A titration curve is generated by plotting the pH versus the volume of NaOH added.
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The pKa values are determined from the titration curve. The pKa of the carboxyl group (pKa₁) is the pH at the midpoint of the first buffer region (where half of the carboxyl groups are deprotonated). The pKa of the amino group (pKa₂) is the pH at the midpoint of the second buffer region (where half of the amino groups are deprotonated).
Biological Activity and Signaling Pathway
DL-norvaline is recognized for its inhibitory effect on the enzyme arginase. This inhibition has significant implications for the nitric oxide (NO) signaling pathway.
Arginase Inhibition and Nitric Oxide Production
Arginase and nitric oxide synthase (NOS) both utilize L-arginine as a substrate. By inhibiting arginase, DL-norvaline increases the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide. NO is a critical signaling molecule involved in various physiological processes, including vasodilation.
Experimental Workflows
This section provides diagrams for common experimental workflows involving DL-norvaline.
In Vitro Arginase Inhibition Assay
This workflow outlines the steps to determine the inhibitory potential of DL-norvaline on arginase activity in a laboratory setting.
HPLC Analysis of DL-Norvaline in a Biological Sample
This workflow describes the general procedure for quantifying DL-norvaline in a biological matrix, such as plasma or cell culture media, using HPLC.
References
- 1. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of nitric oxide production in cell cultures by luciferin–luciferase chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DL-norvaline | C5H11NO2 | CID 824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of l-norvaline and l-tryptophan in dietary supplements by nano-LC using an O-[2-(methacryloyloxy)-ethylcarbamoyl]-10,11-dihydroquinidine-silica hybrid monolithic column - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. DL-Norvaline(760-78-1) 1H NMR spectrum [chemicalbook.com]
- 8. DL-Norvaline [webbook.nist.gov]
